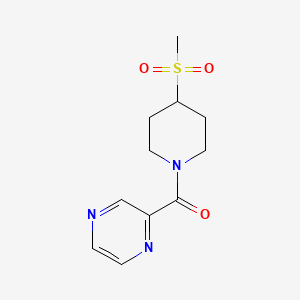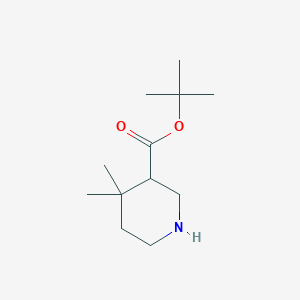![molecular formula C21H22N4O6 B2514419 ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate CAS No. 1005304-50-6](/img/structure/B2514419.png)
ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is an intriguing organic compound that finds relevance in multiple domains such as chemistry, biology, medicine, and industry. This compound possesses a complex molecular structure characterized by the presence of multiple functional groups, making it a valuable subject for scientific research and applications.
準備方法
Synthetic Routes and Reaction Conditions
Initial Formation of Core Structure
Reaction: : This step involves the condensation of 5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl with appropriate acylating agents.
Conditions: : The reaction is typically performed under acidic or basic conditions with a suitable solvent like dichloromethane or ethanol.
Acetylation and Formation of Amide Linkage
Reaction: : Acetylation of intermediate compounds followed by reaction with 2-amino-benzoic acid derivatives to form the amide bond.
Conditions: : This step may require the use of coupling agents like EDCI or DCC under anhydrous conditions to facilitate amide bond formation.
Industrial Production Methods
In industrial settings, the production may involve more streamlined processes that maximize yield and purity while minimizing costs. This typically involves:
Use of continuous flow reactors for consistent reaction conditions.
Application of advanced purification techniques like recrystallization or chromatography for isolating the final product.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, particularly at the ethoxy or methyl groups.
Reduction: : Reduction processes might target the carbonyl groups present in the pyrimidine ring.
Substitution: : The aromatic ring and amide functionality allow for various substitution reactions, introducing different functional groups to modify the compound's properties.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, amines, and other nucleophiles under mild to moderate conditions.
Major Products Formed
The products of these reactions depend on the specific reagents and conditions used. Typically, modified versions of the original compound with altered functional groups are the result.
科学的研究の応用
Chemistry: : This compound is often used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : It may act as a ligand or inhibitor in enzyme assays, studying enzyme kinetics and binding properties.
Industry: : Utilized in the manufacture of specialty chemicals, polymers, and advanced materials.
作用機序
The compound's mechanism of action involves several molecular interactions:
Molecular Targets: : Typically targets enzymes or receptors with high affinity due to its complex structure.
Pathways Involved: : The exact pathways depend on the specific application, but often involve modulation of enzyme activity or signal transduction pathways.
類似化合物との比較
Similar Compounds
Ethyl 2-aminobenzoate
5-ethoxy-2,4-dioxo-1,2-dihydropyrimidine derivatives
Acylated pyridopyrimidine compounds
Uniqueness
The combination of ethoxy and acetamido groups confers unique properties in terms of solubility, reactivity, and biological activity, setting it apart from other similar compounds.
特性
IUPAC Name |
ethyl 2-[[2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6/c1-4-30-15-10-11-22-18-17(15)19(27)25(21(29)24(18)3)12-16(26)23-14-9-7-6-8-13(14)20(28)31-5-2/h6-11H,4-5,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCHUGXFZPUCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Furan-3-YL)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2514338.png)

![3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B2514340.png)



![2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B2514347.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)


![N-[4-({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B2514356.png)
![(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514358.png)
